4-[(E)-2-methylpropylideneamino]-3-methylsulfanyl-6-phenyl-1,2,4-triazin-5-one
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Overview
Description
4-[(E)-2-methylpropylideneamino]-3-methylsulfanyl-6-phenyl-1,2,4-triazin-5-one is a chemical compound with the molecular formula C14H16N4OS and a molecular weight of 288.37 g/mol. This compound is known for its applications in various research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-methylpropylideneamino]-3-methylsulfanyl-6-phenyl-1,2,4-triazin-5-one involves the reaction of 2-methylpropylamine with 4-amino-3-methyl-5-phenyl-1,2,4-triazole-5-thiol. This reaction is typically carried out in the presence of a suitable solvent and a catalyst. The intermediate formed is then cyclized by heating with a dehydrating agent to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-methylpropylideneamino]-3-methylsulfanyl-6-phenyl-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
4-[(E)-2-methylpropylideneamino]-3-methylsulfanyl-6-phenyl-1,2,4-triazin-5-one is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor or intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-2-methylpropylideneamino]-3-methylsulfanyl-6-phenyl-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and receptors, influencing various biochemical pathways. This interaction can lead to the modulation of cellular processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-3-methyl-5-phenyl-1,2,4-triazole-5-thiol: A precursor in the synthesis of the target compound.
2-methylpropylamine: Another precursor used in the synthesis.
Uniqueness
4-[(E)-2-methylpropylideneamino]-3-methylsulfanyl-6-phenyl-1,2,4-triazin-5-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(E)-2-methylpropylideneamino]-3-methylsulfanyl-6-phenyl-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-10(2)9-15-18-13(19)12(16-17-14(18)20-3)11-7-5-4-6-8-11/h4-10H,1-3H3/b15-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRROOIBMKHYNCM-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=NN1C(=O)C(=NN=C1SC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=N/N1C(=O)C(=NN=C1SC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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